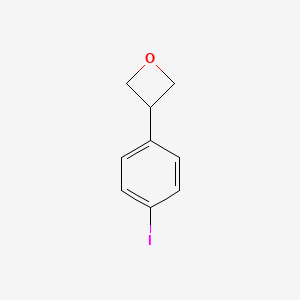

3-(4-Iodophenyl)oxetane

Description

Significance of Oxetane (B1205548) Ring Systems in Contemporary Chemical Research

The oxetane motif is increasingly recognized for its ability to act as a versatile molecular scaffold in drug discovery. nih.govnih.gov Its small, polar, and three-dimensional nature makes it an attractive component for designing novel therapeutic agents. nih.govacs.org One of the key applications of the oxetane ring is as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the parent compound. Specifically, oxetanes have been successfully employed as isosteres for gem-dimethyl and carbonyl groups. acs.orgnih.gov

The replacement of a gem-dimethyl group with an oxetane can lead to a substantial increase in aqueous solubility and metabolic stability, properties that are crucial for the development of effective drug candidates. acs.orgbeilstein-journals.orgresearchgate.net The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a good hydrogen-bond acceptor, often more effective than other cyclic ethers and even some carbonyl functional groups. mdpi.com This feature can enhance the binding affinity of a molecule to its biological target. Furthermore, the introduction of an oxetane ring can influence the conformational preferences of a molecule, providing access to unexplored chemical space. nih.govmdpi.com

Rationale for Research on Substituted Oxetanes, with an Emphasis on 3-Substituted Derivatives

Research into 3-substituted oxetanes is driven by the need for novel building blocks in drug discovery and materials science. beilstein-journals.orgrsc.org The ability to append different functionalities at the 3-position enables chemists to systematically explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Specific Focus: The 3-(4-Iodophenyl)oxetane Scaffold

Within the broad class of 3-substituted oxetanes, this compound stands out as a particularly valuable building block. This compound incorporates the beneficial properties of the oxetane ring with the synthetic versatility of an aryl iodide. The iodophenyl group serves as a chemical "handle" for a variety of powerful cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This makes this compound a key intermediate for the synthesis of complex molecular architectures and libraries of compounds for high-throughput screening.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

3-(4-iodophenyl)oxetane |

InChI |

InChI=1S/C9H9IO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 |

InChI Key |

MLIVSOLALZGLAT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthesis and Characterization of 3 4 Iodophenyl Oxetane

Common Synthetic Routes

A prevalent method for the synthesis of 3-substituted oxetanes involves the intramolecular cyclization of a suitably functionalized 1,3-diol. mdpi.com This process, often a variation of the Williamson ether synthesis, typically requires the conversion of one of the hydroxyl groups into a good leaving group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions. mdpi.com For the synthesis of 3-aryl-oxetanes, a common starting point is the corresponding aryl-substituted 1,3-diol.

Another approach involves the reaction of an organometallic reagent, such as an aryllithium or Grignard reagent, with 3-oxetanone. nih.gov In the case of this compound, this would involve the in-situ generation of 4-iodophenyllithium from 1,4-diiodobenzene (B128391) and its subsequent addition to 3-oxetanone.

| Compound | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) | Reference |

|---|---|---|---|

| 3-(4-bromophenyl)-3-methyloxetane | Not explicitly provided | Not explicitly provided | mdpi.com |

| 5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane] | 2.43–2.50 (t, J = 6.0 Hz, 2H), 2.83–2.90 (t, J = 6.0 Hz, 2H), 4.80 (s, 4H), 7.17 (s, 1H), 7.18–7.29 (d, 1H), 7.56–7.60 (d, 1H) | 30.4, 37.9, 50.9, 84.2, 123.8, 124.8, 127.4, 133.4, 144.7, 145.4 | mdpi.com |

| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | 2.92 (br, 1H), 4.86–4.91 (m, 4H), 5.09 (s, 2H), 7.00–7.02 (d, 2H, J = 8.0 Hz), 7.33–7.35 (d, 2H, J = 8.0 Hz), 7.38–7.45 (m, 4H), 7.47–7.49 (d,2H, J = 8.0 Hz) | 70.2, 75.8, 85.7, 115.2, 126.1, 127.6, 128.2, 128.8, 134.9, 136.9, 158.6 | mdpi.com |

| N-(4-hydroxy-3-iodophenyl)methanesulfonamide | Not explicitly provided, but used as an intermediate. | Not explicitly provided, but used as an intermediate. | jst.go.jp |

| 2-(4-iodophenyl) oxetane | The PMR spectra have been analyzed. | Not explicitly provided | researchgate.net |

Reactivity and Transformation Pathways of 3 4 Iodophenyl Oxetane

Ring-Opening Reactions of Oxetanes

The significant ring strain of the oxetane (B1205548) ring, calculated to be approximately 107 kJ/mol, is a primary driver for its reactivity. beilstein-journals.org This strain energy, while slightly less than that of epoxides (114 kJ/mol), renders the ring susceptible to cleavage by a variety of reagents. beilstein-journals.orgresearchgate.net The reactivity of the oxetane ring can be further influenced by the nature of the substituents. In the case of 3-(4-Iodophenyl)oxetane, the aryl substituent at the 3-position plays a role in the regioselectivity of these reactions.

Nucleophilic Ring Opening Mechanisms

The ring-opening of unsymmetrical oxetanes with nucleophiles is a common and synthetically useful transformation. magtech.com.cn The regioselectivity of this reaction is largely governed by steric and electronic effects. magtech.com.cn Strong, unhindered nucleophiles typically attack the less substituted carbon of the oxetane ring (C2 or C4) in an S\textsubscript{N}2 fashion. For 3-substituted oxetanes, this would lead to the formation of a 1,3-disubstituted propane (B168953) derivative.

The outcome of the reaction can be influenced by the nature of the nucleophile. A variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, can be employed to open the oxetane ring. magtech.com.cn For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds would result in the formation of a new carbon-carbon bond. Similarly, amines, alcohols, and thiols can act as nucleophiles, leading to the corresponding amino alcohols, ether alcohols, and thioether alcohols.

Table 1: Examples of Nucleophilic Ring-Opening of Substituted Oxetanes with Various Nucleophiles

| Oxetane Substrate | Nucleophile | Product | Reference |

| 3-Phenyloxetane | 2-Mercaptobenzothiazole | Chiral mercapto alcohol | acs.org |

| 3-Substituted Oxetanes | Dithiophosphoric acid | Z-alkenyl dithiophosphates | General finding |

| 3,3-Disubstituted Oxetanes | NaN\textsubscript{3} | Azido alcohol | acs.org |

Acid-Catalyzed Ring Opening

In the presence of Brønsted or Lewis acids, the ring-opening of oxetanes is facilitated by the protonation or coordination of the ring oxygen, which enhances the electrophilicity of the ring carbons. nih.gov This activation allows for attack by weaker nucleophiles. magtech.com.cn Under acidic conditions, the regioselectivity can be altered compared to nucleophilic opening under neutral or basic conditions. For unsymmetrical oxetanes, the attack often occurs at the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. magtech.com.cn

For 3-aryloxetan-3-ols, Brønsted acids like triflimide (Tf\textsubscript{2}NH) can catalyze the formation of an oxetane carbocation, which then reacts with nucleophiles. nih.gov In the case of this compound, acid catalysis would likely promote the attack of a nucleophile at the benzylic C3 position, although attack at C2/C4 is also possible depending on the specific conditions and the nucleophile.

The reaction of oxetanes with protic acids can lead to the formation of diols or other functionalized propanols, depending on the reaction medium. For example, hydrolysis in the presence of an acid catalyst yields a 1,3-diol. libretexts.org

Metal-Catalyzed Ring Opening

Various transition metals can catalyze the ring-opening of oxetanes, often leading to unique reactivity and selectivity. beilstein-journals.org For instance, cobalt-based catalysts have been employed to generate nucleophilic radicals from oxetanes via a ring-opening mechanism. nih.gov This process involves the formation of an alkyl-cobalt intermediate, which can then undergo homolytic cleavage. nih.gov

Palladium-catalyzed hydrogenolysis is another method for the ring-opening of oxetanes, which typically occurs at the more sterically hindered oxygen-adjacent carbon atom in unsymmetrical oxetanes. magtech.com.cn Nickel-catalyzed cross-electrophile coupling reactions between oxetanes and aryl halides have also been developed, involving the opening of the oxetane ring and the formation of a new carbon-carbon bond. calstate.edu

Table 2: Examples of Metal-Catalyzed Ring-Opening Reactions of Oxetanes

| Oxetane Substrate | Catalyst System | Reaction Type | Product Type | Reference |

| 3-Phenyloxetane | Vitamin B\textsubscript{12}/TMSBr | Radical Ring-Opening | Functionalized Alcohol | nih.gov |

| General Oxetanes | Nickel Catalyst | Cross-Electrophile Coupling | Functionalized Alcohol | calstate.edu |

| 3-Substituted Oxetanes | Palladium Catalyst | Hydrogenolysis | Alcohol | magtech.com.cn |

Photoinitiated Cationic Ring-Opening Polymerizations (PCROP) of Oxetane Monomers

Oxetane monomers, particularly those with substituents at the 3-position, are known to undergo photoinitiated cationic ring-opening polymerization (PCROP). google.com This process is typically initiated by a photogenerated acid from a photoinitiator, such as a diaryliodonium salt. tandfonline.com The polymerization of 3,3-disubstituted oxetanes often exhibits an induction period followed by a rapid, exothermic polymerization. tandfonline.com

The reactivity of oxetane monomers in PCROP is influenced by their structure. tandfonline.com The basicity of the oxetane oxygen is a key factor, with more basic oxetanes generally showing higher reactivity in the propagation step. radtech.org The presence of various functional groups on the oxetane monomer can be tolerated, allowing for the synthesis of functional polymers. tandfonline.com While specific studies on the PCROP of this compound are not detailed in the available literature, its structural features suggest it could serve as a monomer in such polymerizations, potentially leading to polymers with high refractive indices due to the presence of iodine.

Reactions Involving the Iodophenyl Moiety

The iodophenyl group of this compound is a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. preprints.orgmdpi.com The presence of the iodo group on the phenyl ring of this compound makes it an excellent substrate for such reactions.

The general mechanism of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. mdpi.com

The use of 3-iodooxetane (B1340047) in nickel-catalyzed Suzuki reactions with arylboronic acids has been demonstrated, highlighting the feasibility of coupling at the 3-position of the oxetane ring. acs.org By analogy, this compound would be expected to readily participate in palladium-catalyzed Suzuki-Miyaura couplings with a wide range of boronic acids and their derivatives. This would allow for the synthesis of a diverse library of 3-aryl(oxetane) compounds, where the iodo group is replaced by various aryl, heteroaryl, or vinyl substituents.

Table 3: General Scheme of the Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | R-B(OH)\textsubscript{2} | Pd Catalyst, Base | 3-(4-R-phenyl)oxetane |

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and functional group tolerance. preprints.orgmdpi.com

Nucleophilic Aromatic Substitution on the Iodophenyl Group

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. In the case of this compound, the iodine atom serves as the leaving group. This type of reaction typically proceeds through an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted during this step. libretexts.orglibretexts.org In the subsequent elimination step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored. libretexts.orglibretexts.org

The rate of nucleophilic aromatic substitution is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.com These groups help to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com While the oxetane ring itself has an inductive electron-withdrawing effect, the reaction is generally more favorable with additional activating groups on the phenyl ring. nih.gov

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For instance, the bromine atom on 2-(3-bromo-4-fluorophenyl)-2-methyloxetane (B2358662) can be substituted by various nucleophiles.

Radical Reactions of 3-Aryl-Oxetanes

Recent research has explored the generation and reactivity of radicals on 3-aryl-oxetanes, particularly through methods like visible light photoredox catalysis. chemrxiv.orgacs.orgchemrxiv.org These reactions open up new avenues for the functionalization of the oxetane core.

The benzylic position (the carbon atom of the oxetane ring attached to the phenyl group) is a key site for radical formation in 3-aryl-oxetanes. chemrxiv.orgacs.org Tertiary benzylic radicals can be generated from precursors such as 3-aryl-3-carboxylic acid oxetanes through decarboxylation under photoredox conditions. chemrxiv.orgacs.orgchemrxiv.orgresearchgate.netresearchgate.net These benzylic radicals are stabilized by delocalization of the unpaired electron into the adjacent aromatic ring. chemrxiv.org

Once formed, these benzylic oxetane radicals can participate in various C-C bond-forming reactions. chemrxiv.org A notable example is their conjugate addition (Giese reaction) to activated alkenes, such as acrylates, vinyl ketones, and nitriles, to form 3-aryl-3-alkyl substituted oxetanes. chemrxiv.orgacs.org This method has been shown to be compatible with a range of functional groups. acs.org However, the reactivity of these tertiary benzylic radicals can be challenging to control due to steric hindrance around the radical center. digitellinc.com

The inherent ring strain of the four-membered oxetane ring has a significant impact on the stability and reactivity of the benzylic radical. chemrxiv.orgnih.gov Computational studies have revealed that benzylic radicals on strained rings, like oxetane, are generally less stable compared to their counterparts in unstrained systems. chemrxiv.orgresearchgate.netnih.gov

This decreased stability, however, leads to increased reactivity and can favor productive reaction pathways over undesired side reactions like radical dimerization. chemrxiv.orgresearchgate.netresearchgate.net The strained ring structure promotes greater π-delocalization of the radical into the aromatic system. chemrxiv.orgresearchgate.netnih.gov This delocalization reduces the spin density at the benzylic carbon, which in turn minimizes the likelihood of radical dimerization. chemrxiv.org Furthermore, the ring strain in oxetanes can render subsequent reaction steps, such as the Giese addition, effectively irreversible, leading to higher product yields compared to less strained systems. chemrxiv.orgresearchgate.netnih.gov

Stability of Oxetane Ring in the Presence of Substituents

The stability of the oxetane ring is a crucial factor in its application and is heavily influenced by its substitution pattern. nih.govacs.org The ring is susceptible to ring-opening reactions, particularly under acidic conditions, due to its inherent ring strain. nih.govacs.org

Generally, 3,3-disubstituted oxetanes exhibit greater stability. nih.govdigitellinc.comacs.org The substituents at the 3-position can sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, thereby protecting the ring from cleavage. nih.gov For this reason, many oxetane-containing compounds in medicinal chemistry feature substitution at the 3-position. nih.govacs.org

The nature of the substituents also plays a role. The introduction of an oxetane ring can influence the properties of a molecule, such as improving metabolic stability and aqueous solubility. acs.org However, the stability of a given substituted oxetane can be difficult to predict and may depend on the specific structural context. nih.govacs.org For example, 2-sulfonyl-oxetanes with mono-substituted aryl groups have shown good stability across a range of pH values. rsc.org

Medicinal Chemistry Applications and Structure Activity Relationships of 3 4 Iodophenyl Oxetane Derivatives

Oxetanes as Bioisosteres and Scaffold Replacements in Drug Design

The oxetane (B1205548) ring, a four-membered ether, has emerged as a valuable and versatile motif in medicinal chemistry. nih.govacs.org Its growing popularity stems from its ability to act as a bioisostere—a chemical substituent that mimics another group in terms of size, shape, and electronic distribution, while potentially offering superior properties. researchgate.netnih.gov Oxetanes are frequently employed to replace common functionalities like carbonyl and gem-dimethyl groups, leading to significant improvements in a drug candidate's profile. beilstein-journals.orgnih.govnih.gov

The replacement of a carbonyl group (C=O) with a 3,3-disubstituted oxetane ring is a key strategy in drug design. researchgate.netacs.orgnih.govmdpi.com While the oxetane ring can mimic the hydrogen bond accepting capability, dipole moment, and lone pair orientation of a carbonyl, it offers a crucial advantage in terms of metabolic stability. acs.orgu-tokyo.ac.jp Carbonyl groups, particularly in ketones and esters, are often susceptible to metabolic reduction or hydrolysis by enzymes in the body. acs.orgbeilstein-journals.org The oxetane ring is chemically and metabolically more robust, being stable to such enzymatic attacks and less prone to epimerization at adjacent stereocenters. acs.orgu-tokyo.ac.jp This substitution can therefore enhance a drug's half-life and bioavailability.

| Property | Carbonyl Group (e.g., Ketone) | Oxetane Ring | Advantage of Replacement |

|---|---|---|---|

| Hydrogen Bond Acceptance | Strong acceptor | Strong acceptor mdpi.comu-tokyo.ac.jp | Maintains key binding interactions. |

| Metabolic Stability | Susceptible to reduction/hydrolysis acs.orgbeilstein-journals.org | Generally stable to hydrolysis u-tokyo.ac.jp | Increases metabolic half-life. |

| Three-Dimensionality | Planar (sp² carbon) | Puckered ring (sp³ carbons) acs.orgnih.gov | Increases molecular complexity and can improve solubility/selectivity. |

The oxetane ring serves as an excellent isostere for the gem-dimethyl group. researchgate.netnih.gov It occupies a similar molecular volume but introduces polarity due to the oxygen atom, thereby acting as a "less lipophilic, more soluble and metabolically more stable surrogate". ethz.ch Replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility while preserving or even enhancing metabolic stability, a combination of properties that is difficult to achieve with other bulky alkyl groups. researchgate.net

Impact of Oxetane Motif on Molecular Properties Pertinent to Drug Design

Beyond its role as a bioisostere, the intrinsic properties of the oxetane ring can be harnessed to strategically modify a lead compound's physicochemical characteristics.

The oxetane ring is considered an emergent, attractive motif in drug discovery precisely because it has low molecular weight, high polarity, and significant three-dimensionality. nih.govacs.orgnih.gov The presence of the electronegative oxygen atom in the strained four-membered ring makes the motif highly polar. mdpi.com This increased polarity can lead to improved aqueous solubility, a critical factor for oral drug absorption and formulation. nih.gov

Furthermore, the sp³-hybridized carbon atoms give the ring a defined, non-planar, three-dimensional structure. nih.gov Increasing the three-dimensionality of drug candidates is a major goal in modern medicinal chemistry, as "non-flat" molecules are often associated with higher target selectivity and superior pharmacokinetic and toxicity profiles compared to their flatter, aromatic-heavy counterparts. nih.gov

The placement of an oxetane ring near a basic amine group has a profound and predictable effect on the amine's basicity (pKa). acs.orgnih.gov The oxetane's oxygen atom exerts a strong inductive electron-withdrawing effect, which reduces the electron density on the neighboring amine, making it less basic. nih.gov This attenuation of basicity is a powerful tool for medicinal chemists. acs.org Highly basic amines can cause undesirable effects, such as binding to acidic phospholipids (B1166683) in tissues, leading to high volumes of distribution and potential toxicity, or causing off-target activity at various receptors. acs.org

By strategically introducing an oxetane, the pKa of a nearby amine can be lowered into a more desirable physiological range. Research has quantified this effect, showing that an oxetane placed alpha to an amine can reduce its pKa by approximately 2.7 units, making the amine about 500 times less basic. nih.gov This allows for the optimization of a compound's pharmacokinetic properties, such as reducing tissue accumulation while often maintaining the desired potency. nih.gov

| Position of Oxetane Relative to Amine | Approximate pKa Reduction (units) | Impact on Basicity |

|---|---|---|

| α (alpha) | ~2.7 | Strongly reduced |

| β (beta) | ~1.9 | Moderately reduced |

| γ (gamma) | ~0.7 | Slightly reduced |

| δ (delta) | ~0.3 | Minimally reduced |

Role of Iodine Substitution in Medicinal Chemistry Strategy

The "4-Iodophenyl" portion of the molecule highlights the strategic use of halogens, particularly iodine, in drug design. Iodine is the largest and most polarizable of the stable halogens, and its incorporation can serve several distinct purposes.

Firstly, organoiodine compounds are frequently used as X-ray radiocontrast agents for medical imaging techniques like CT scans, as the heavy iodine atom effectively absorbs X-rays. wikipedia.org In drug discovery, this high electron density is invaluable for structure-based design. Incorporating an iodine atom into a ligand can provide a strong anomalous signal in X-ray crystallography, which helps in solving the phase problem and accurately determining the three-dimensional structure of the ligand bound to its protein target.

Secondly, the iodine atom can participate in a specific and highly directional non-covalent interaction known as a halogen bond. This interaction, which occurs between the electropositive region on the surface of the iodine atom and an electron-rich atom (like oxygen or nitrogen) on the protein target, can significantly enhance binding affinity and selectivity. nih.gov Studies on inhibitors for targets like transthyretin (TTR) have shown that the introduction of iodine atoms can dramatically increase potency by mimicking the natural interactions of thyroid hormones with the protein. nih.gov

Finally, the carbon-iodine bond can serve as a versatile synthetic handle. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage functionalization of a drug candidate to rapidly generate analogues for SAR studies. This synthetic flexibility is a significant advantage in the iterative process of lead optimization.

Strategic Placement of Iodine for Compound Derivatization and Functionalization

The iodine atom on the phenyl ring of 3-(4-Iodophenyl)oxetane serves as a versatile handle for a wide array of chemical transformations, allowing for the late-stage functionalization and diversification of drug candidates. This strategic placement enables chemists to explore a broad chemical space and optimize the structure-activity relationship (SAR) of a lead compound.

One of the most powerful applications of the aryl iodide is its use in transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a widely used method for introducing new aryl or alkyl groups. The iodine atom in this compound is an excellent substrate for such reactions, facilitating the synthesis of a diverse library of derivatives with modified steric and electronic properties. This approach has been successfully employed in the development of kinase inhibitors, where the oxetane moiety can interact with the hinge region of the kinase, and the derivatized phenyl ring can be tailored to fit into specific binding pockets. mdpi.com

Furthermore, the aryl iodide can participate in other important coupling reactions, including:

Buchwald-Hartwig amination: for the introduction of various amine functionalities. mdpi.com

Sonogashira coupling: for the installation of alkyne groups.

Heck coupling: for the formation of new carbon-carbon bonds with alkenes.

These reactions provide a powerful toolkit for medicinal chemists to fine-tune the pharmacological properties of a molecule. The ability to perform these modifications at a late stage in the synthesis is particularly advantageous, as it allows for the rapid generation of analogs from a common intermediate, accelerating the drug discovery process.

Hypervalent iodine reagents, known for their low toxicity and high functional group tolerance, have also emerged as powerful tools for the functionalization of complex molecules, including peptides and proteins. researchgate.netnih.gov While not a direct reaction of the aryl iodide itself, the principles of iodine chemistry underscore its versatility. The development of methods for the direct chalcogenation of heterocyclic compounds using molecular iodine further highlights the synthetic utility of iodine-mediated reactions in creating pharmaceutically relevant scaffolds. acs.org

Potential for Isotopic Labeling in Research Applications

The presence of an iodine atom in the this compound structure provides a straightforward route for isotopic labeling, a critical tool in drug discovery and development. Radioiodination, the process of incorporating a radioactive isotope of iodine into a molecule, is widely used in preclinical and clinical research for various applications. acs.org

Different iodine isotopes offer distinct advantages for specific research needs: acs.org

Iodine-125 (¹²⁵I): With a half-life of 59.4 days, ¹²⁵I is commonly used in preclinical studies, including in vitro binding assays, autoradiography, and metabolic profiling. acs.org The ability to label this compound derivatives with ¹²⁵I would enable researchers to quantify their binding affinity to target proteins and visualize their distribution in tissues. An operationally simple, one-pot, two-step procedure for the radioiodination of aryl amines via stable diazonium salts has been described, which could potentially be adapted for derivatives of this compound. rsc.org

Iodine-123 (¹²³I): This isotope has a shorter half-life of 13.2 hours and is suitable for in vivo imaging using Single Photon Emission Computed Tomography (SPECT). acs.org Labeling a drug candidate with ¹²³I allows for non-invasive visualization of its biodistribution and target engagement in living subjects.

Iodine-124 (¹²⁴I): With a half-life of 4.2 days, ¹²⁴I is a positron-emitting isotope used for Positron Emission Tomography (PET) imaging. mdpi.comnih.gov PET offers higher sensitivity and spatial resolution compared to SPECT, making it a powerful tool for quantitative in vivo studies. The development of methods for the synthesis of ¹²⁴I-labeled compounds for PET imaging of arylsulfatase activity highlights the potential for creating PET tracers from aryl iodide precursors. mdpi.comnih.gov

Iodine-131 (¹³¹I): This isotope is used in radiotherapy due to its emission of both beta particles (for therapeutic effect) and gamma rays (for imaging). acs.org

The radioiodination of aryl iodides is a well-established field, with various methods available for introducing the radioisotope. researchgate.net These methods often involve isotopic exchange reactions or the use of organometallic precursors. The ability to readily introduce a radioisotope into the this compound scaffold significantly enhances its value as a research tool, facilitating a deeper understanding of the pharmacokinetics and pharmacodynamics of its derivatives.

Biological Target Interaction Studies of Oxetane-Containing Compounds

The unique structural and physicochemical properties of the oxetane ring have led to its incorporation into a wide range of biologically active compounds targeting various enzymes and receptors. nih.govnih.gov The oxetane moiety can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved drug-like properties. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Kinases, Epigenetic Enzymes)

Oxetane-containing compounds have shown significant promise as inhibitors of various enzymes, including kinases and epigenetic enzymes. nih.gov

Kinase Inhibition:

The oxetane ring is an attractive structural motif for the design of kinase inhibitors. mdpi.com Its polarity and ability to act as a hydrogen bond acceptor allow it to interact with the hinge region of the kinase active site, a key interaction for many kinase inhibitors. mdpi.com Furthermore, the three-dimensional nature of the oxetane can be exploited to achieve selectivity for a particular kinase.

For example, the replacement of a morpholine (B109124) ring with an N-oxetane-piperazine in a spleen tyrosine kinase (SYK) inhibitor led to the discovery of lanraplenib. acs.org This modification reduced the basicity of the molecule and improved its metabolic stability, while the oxetane itself occupied a solvent-accessible region outside the main binding pocket. acs.org In another example, an oxetane-containing compound, GDC-0349, was developed as a highly selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. acs.org

Epigenetic Enzyme Inhibition:

Oxetane-containing molecules have also been successfully developed as inhibitors of epigenetic enzymes, which play a crucial role in gene regulation and are attractive targets for cancer therapy.

Enhancer of zeste homolog 2 (EZH2): An oxetane-containing compound, PF-06821497, demonstrated potent inhibition of EZH2 with a Ki value of less than 0.1 nM and showed robust tumor growth inhibition in vivo. rsc.org This compound entered clinical trials for the treatment of various cancers. rsc.org

Protein arginine methyltransferase 5 (PRMT5): EPZ015666, an oxetane-containing inhibitor of PRMT5, has been developed as a chemical probe to study the biology of arginine methylation in cancer. researchgate.netmdpi.com This compound exhibited dose-dependent antitumor activity in preclinical models. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): The incorporation of an oxetane moiety into a series of IDO1 inhibitors resulted in a significant reduction in lipophilicity, leading to improved pharmacokinetic properties while maintaining potent enzymatic inhibition. nih.gov

Receptor Ligand Design and Evaluation

The oxetane motif has been utilized in the design of ligands for various G-protein coupled receptors (GPCRs) and other receptor types. The ability of the oxetane to act as a bioisostere and to modulate physicochemical properties makes it a valuable tool for optimizing receptor ligands.

For instance, oxetanes have been investigated as replacements for other functional groups in the development of orexin (B13118510) receptor antagonists and vanilloid receptor ligands. acs.org The rigid and three-dimensional structure of the oxetane can help to pre-organize the molecule into a conformation that is favorable for binding to the receptor, potentially leading to increased potency and selectivity. In the design of ligands for the 5-HT₂A receptor, the oxygen atom of a hydroxyoxetane was found to contribute to binding affinity. researchgate.net

Antiviral Applications of Oxetane Derivatives, including Nucleoside Analogues

Oxetane-containing compounds, particularly nucleoside analogues, have emerged as a promising class of antiviral agents. researchgate.netekb.eg The incorporation of the four-membered oxetane ring in place of the natural five-membered furanose sugar can lead to compounds with potent and selective antiviral activity.

Oxetanocin-A and its Analogues:

Oxetanocin-A (OXT-A), a natural product isolated from Bacillus megaterium, was one of the first examples of a nucleoside analogue containing an oxetane ring. researchgate.netresearchgate.net OXT-A exhibits broad-spectrum antiviral activity, and its unique structure has inspired the synthesis and evaluation of numerous analogues. researchgate.net These analogues often show activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). ekb.eg (-)-Oxetanocin X, for example, acts as a potent inhibitor of viral DNA polymerases. ontosight.ai

Other Oxetane-Containing Antiviral Agents:

The application of oxetanes in antiviral drug discovery extends beyond OXT-A analogues. For instance, 2'-spiro-oxetane uridine (B1682114) derivatives have been reported to be active against Hepatitis C Virus (HCV). nih.govacs.org More recently, 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogues have been designed and synthesized as potential inhibitors of SARS-CoV-2 replication. nih.gov One of these compounds, 11q, exhibited potent antiviral activity against both wild-type and BA.5 strains of SARS-CoV-2, with a superior selectivity index compared to remdesivir. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes to Substituted Oxetanes

The synthesis of oxetanes, particularly those with specific substitution patterns like 3-(4-Iodophenyl)oxetane, remains an area of active investigation. While classical methods such as the Williamson etherification of 1,3-diols and the Paternò-Büchi reaction are foundational, future research is geared towards developing more efficient, scalable, and versatile strategies.

Key areas of development include:

Catalytic Asymmetric Synthesis: The enantioselective synthesis of 2-aryl-substituted oxetanes has been achieved through methods like the enantioselective reduction of β-halo ketones followed by cyclization acs.org. Future work will likely focus on extending these asymmetric strategies to 3-aryl oxetanes, providing access to chiral scaffolds for drug discovery.

C-H Functionalization: Direct C-H activation and functionalization approaches could offer a more atom-economical route to substituted oxetanes, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and easier scalability for the synthesis of oxetane (B1205548) building blocks.

Novel Cyclization Strategies: Research into new cyclization methods, such as the iodine-mediated conversion of Michael adducts of malonates with enones, provides alternative pathways to highly functionalized oxetanes acs.org. Similarly, cycloisomerization of homoallylic alcohols represents a mild and high-yielding protocol with good functional group tolerance beilstein-journals.org.

A comparison of traditional and emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Advantages | Future Research Focus |

| Williamson Etherification | Intramolecular cyclization of a 1,3-halohydrin or a related substrate with a good leaving group. | Well-established, reliable for many substrates. | Milder reaction conditions, improved functional group tolerance. |

| Paternò-Büchi Reaction | A [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. | Access to a wide variety of substituted oxetanes. | Improved regioselectivity and stereoselectivity, visible-light mediated processes. |

| Ring Expansion | Conversion of smaller rings, such as epoxides, into the oxetane ring. | Utilizes readily available starting materials. | Development of more general and higher-yielding methods. |

| Catalytic C-C Bond Formation | Cyclization strategies that form a carbon-carbon bond to complete the oxetane ring. | Access to novel substitution patterns, such as 2-(arylsulfonyl)oxetanes magtech.com.cn. | Broader substrate scope and improved efficiency. |

Exploration of New Reactivity Profiles for this compound

The reactivity of this compound is twofold, involving both the strained oxetane ring and the versatile carbon-iodine bond. Future research will likely uncover novel transformations that exploit the interplay between these two functional groups.

Reactivity of the Oxetane Ring: The inherent ring strain (approximately 25.5 kcal/mol) of the oxetane ring makes it susceptible to ring-opening reactions with various nucleophiles, typically under Lewis or Brønsted acid activation beilstein-journals.org. While this can be a stability concern, it also presents a synthetic opportunity. Future work could explore:

Regioselective Ring-Opening: Developing catalysts and conditions for the highly regioselective ring-opening of 3-aryl oxetanes to generate valuable 1,3-difunctionalized synthons.

Ring-Expansion Reactions: Utilizing the strained ring in transition-metal-catalyzed ring-expansion reactions to access larger heterocyclic systems, such as tetrahydrofurans or tetrahydropyrans beilstein-journals.org.

Polymerization: Controlled ring-opening polymerization of functionalized oxetanes could lead to novel polyethers with tailored properties for materials science applications.

Reactivity of the C-I Bond: The aryl iodide moiety is a cornerstone of modern cross-coupling chemistry. This allows this compound to serve as a versatile building block for introducing the 3-oxetanylphenyl group into complex molecules. Emerging research avenues include:

Novel Cross-Coupling Reactions: While Ni-catalyzed Suzuki reactions of 3-iodooxetane (B1340047) have been demonstrated, expanding the scope to other modern cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Heck) will be crucial acs.org. This would enable the connection of the 3-(oxetanyl)phenyl motif to a wider range of chemical fragments.

Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for C-C and C-heteroatom bond formation. The generation of radicals from 3-aryl-3-carboxylic acid oxetanes has been shown to be a viable strategy for creating 3,3-disubstituted derivatives chemrxiv.org. Applying photoredox catalysis to the C-I bond of this compound could enable novel transformations that are not accessible through traditional methods.

Late-Stage Functionalization: Using this compound to install the oxetane motif late in a synthetic sequence is a powerful strategy in drug discovery programs.

Advanced Applications in Chemical Biology and Drug Discovery through Oxetane Incorporation

The incorporation of oxetanes into bioactive molecules has become a prominent strategy in medicinal chemistry. The oxetane ring is often used as a bioisostere for commonly found functional groups, such as gem-dimethyl and carbonyl groups, to modulate the physicochemical properties of drug candidates acs.orgnih.govresearchgate.net.

Oxetanes as Bioisosteres: The unique properties of the oxetane ring—small size, polarity, metabolic stability, and three-dimensionality—make it an attractive surrogate for other chemical groups nih.govresearchgate.net.

gem-Dimethyl and Carbonyl Isostere: Replacing a gem-dimethyl group with an oxetane can increase polarity and aqueous solubility without a significant increase in molecular volume researchgate.netu-tokyo.ac.jp. As a carbonyl surrogate, the oxetane can improve metabolic stability while maintaining hydrogen bonding capabilities nih.govu-tokyo.ac.jp. 3,3-Diaryloxetanes, for example, are being investigated as replacements for the benzophenone motif nih.gov.

Modulation of Physicochemical Properties: The introduction of an oxetane can profoundly impact a molecule's properties. It can increase solubility, enhance metabolic stability, and alter lipophilicity (LogD) and the basicity (pKa) of nearby amines nih.govnih.govacs.org.

The impact of replacing common functional groups with an oxetane is summarized in Table 2.

| Property | Effect of Oxetane Incorporation | Citation |

| Aqueous Solubility | Generally increases | nih.govnih.govacs.org |

| Metabolic Stability | Often improves compared to gem-dimethyl or carbonyl analogues | acs.orgnih.govacs.org |

| Lipophilicity (LogD) | Can be fine-tuned; often less lipophilic than gem-dimethyl analogues | nih.govacs.org |

| Basicity of Proximal Amines | Reduces pKa due to the electron-withdrawing nature of the oxetane | nih.govpharmablock.com |

| Molecular Conformation | Acts as a conformational lock, increasing structural rigidity | acs.orgpharmablock.com |

The this compound moiety is particularly valuable as it allows for the systematic exploration of chemical space around a core scaffold through cross-coupling reactions, enabling detailed structure-activity relationship (SAR) studies. Future applications will likely see this building block used to develop novel therapeutics targeting a wide range of diseases by optimizing drug-like properties and improving potency and selectivity nih.gov.

Integration of Artificial Intelligence and Machine Learning in Oxetane Research

The complexity of chemical synthesis and drug discovery has led to the increasing integration of artificial intelligence (AI) and machine learning (ML) to accelerate research. These computational tools are poised to make a significant impact on the field of oxetane chemistry.

Emerging applications of AI and ML in this area include:

Reaction Prediction and Optimization: ML models, trained on large datasets of chemical reactions, can predict the outcomes of unknown reactions and suggest optimal conditions (catalysts, solvents, temperature) beilstein-journals.orgrjptonline.org. This can be particularly useful for developing novel synthetic routes to complex oxetane derivatives and for optimizing challenging cross-coupling reactions involving this compound.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways for target molecules containing the oxetane scaffold nih.gov. This can help chemists design more effective syntheses and overcome synthetic hurdles.

Predictive Modeling of Physicochemical Properties: AI models can be trained to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicological properties of novel oxetane-containing compounds researchgate.net. This allows for the in silico screening of large virtual libraries of molecules, prioritizing those with the most promising drug-like properties for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules containing the this compound scaffold that are optimized for binding to a specific biological target and possess desirable physicochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.